2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid
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Overview
Description
2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid: is an organic compound with the molecular formula C₉H₈O₄ . It is a derivative of benzodioxine, characterized by a dioxine ring fused to a benzene ring with a carboxylic acid group at the 6-position.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,4-benzodioxane derivatives, have been found to interact with various receptors, including α-adrenergic and serotonin receptors .
Mode of Action
Related compounds have been shown to exhibit significant biological activities, possibly through their interaction with the aforementioned receptors .
Biochemical Pathways
Related compounds have been associated with pathways involving α-adrenergic and serotonin receptors, which play crucial roles in cardiovascular function and mood regulation, respectively .
Result of Action
Related compounds have been associated with various therapeutic effects, such as antihypertensive properties and affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the dioxine ring, followed by carboxylation at the 6-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxine derivatives.
Scientific Research Applications
2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 1,4-Benzodioxane-6-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
- 3,4-(Ethylenedioxy)benzoic acid
Uniqueness: 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
4H-1,3-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQXTRMSZRDCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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